9-Chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
9-Chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a heterocyclic compound characterized by a fused benzo-pyrazolo-oxazine core. Key structural features include:
- 5-Cyclohexyl group: A bulky, non-polar substituent that enhances lipophilicity and may affect steric interactions in biological systems.
- 2-(4-Methoxyphenyl) group: An electron-donating methoxy group at the para position of the phenyl ring, which could modulate electronic interactions with target receptors.
Properties
CAS No. |
303061-31-6 |
|---|---|
Molecular Formula |
C23H25ClN2O2 |
Molecular Weight |
396.9 g/mol |
IUPAC Name |
9-chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H25ClN2O2/c1-27-18-10-7-15(8-11-18)20-14-21-19-13-17(24)9-12-22(19)28-23(26(21)25-20)16-5-3-2-4-6-16/h7-13,16,21,23H,2-6,14H2,1H3 |
InChI Key |
OCQDWNCHIIVUKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multiple steps, including cyclization and chlorination reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity while being cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions may be used to modify the compound’s structure, particularly the oxazine ring.
Substitution: Various substitution reactions can occur, especially involving the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution could result in various derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules .
Biology
Biologically, it may be investigated for its interactions with various biomolecules, potentially leading to new insights in biochemical pathways .
Medicine
In medicine, research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties .
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action for 9-Chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets. These interactions can affect various pathways, potentially leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with the target molecule, differing primarily in substituents at positions 2 and 5. Key comparisons are summarized in Table 1.
Table 1: Structural and Physicochemical Comparison of Analogous Compounds
Key Structural and Functional Insights
Position 2 Substituents
- This contrasts with 4-fluorophenyl (), where fluorine’s electron-withdrawing nature may reduce such interactions .
- Naphthalen-2-yl () : This bulky, polycyclic substituent increases lipophilicity and may improve membrane permeability but could limit solubility .
Position 5 Substituents
- Cyclohexyl (target compound) : Provides steric bulk and high lipophilicity, which may improve metabolic stability but reduce aqueous solubility.
- 2,3,4-Trimethoxyphenyl () : Multiple methoxy groups enhance polarity and hydrogen-bonding capacity, favoring interactions with hydrophilic binding pockets .
Halogen Substitution
Biological Activity
9-Chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects based on recent studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 396.88 g/mol. Its structural characteristics include a chlorine atom at the 9th position and a methoxyphenyl group at the 2nd position of the benzopyrazolo ring system.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.88 g/mol |
| IUPAC Name | This compound |
| InChI Key | DQUOYOVNSNFZAS-UHFFFAOYSA-N |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspases and modulating the expression of Bcl-2 family proteins.
- Case Study : A study demonstrated that derivatives of benzopyrazolo compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancers .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- In Vitro Studies : The compound showed notable antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like chloramphenicol .
| Bacteria | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 40 |
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been assessed in various models:
- Experimental Models : In animal models of inflammation, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Mechanism : It is hypothesized that the compound inhibits the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
